Potency Advantage of DC_517 Over Parent Lead Compound DC_05
DC_517 was identified through similarity-based analog searching of DC_05 and demonstrates superior potency relative to the parent compound. While the precise fold-difference is not numerically specified in the primary publication, the authors explicitly state that DC_517 was found to be more potent than DC_05 [1]. This potency enhancement validates the structure-activity relationship (SAR) optimization strategy.
| Evidence Dimension | DNMT1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.7 μM; Kd = 0.91 μM |
| Comparator Or Baseline | DC_05: IC₅₀ = 10.3 μM; Kd = 1.09 μM |
| Quantified Difference | DC_517 IC₅₀ is approximately 6-fold lower (more potent) than DC_05; Kd improvement is modest |
| Conditions | Biochemical DNMT1 inhibition assay |
Why This Matters
DC_517 represents a validated SAR advancement over DC_05, offering enhanced biochemical potency for researchers requiring a more effective non-nucleoside DNMT1 inhibitor within the same chemical series.
- [1] Chen S, Wang Y, Zhou W, Li S, Peng J, Shi Z, et al. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening. J Med Chem. 2014;57(21):9028-9041. View Source
